3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15207891
Molecular Formula: C21H16F4N4O
Molecular Weight: 416.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16F4N4O |
|---|---|
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C21H16F4N4O/c1-12-10-17(27-15-4-3-5-16(11-15)30-2)29-20(26-12)18(19(28-29)21(23,24)25)13-6-8-14(22)9-7-13/h3-11,27H,1-2H3 |
| Standard InChI Key | FAJZWHVHTOXPMF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C(F)(F)F)C4=CC=C(C=C4)F |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula, C21H16F4N4O, confers a molar mass of 416.4 g/mol. Its IUPAC name systematically describes the fused pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7 with fluorophenyl, methyl-trifluoromethyl, and methoxyphenylamine groups, respectively. The Canonical SMILES string, CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C(F)(F)F)C4=CC=C(C=C4)F, encodes this topology, while the Standard InChIKey (FAJZWHVHTOXPMF-UHFFFAOYSA-N) provides a unique identifier for chemical databases.
Electronic and Steric Features
The trifluoromethyl (-CF3) group at position 2 induces strong electron-withdrawing effects, enhancing metabolic stability and membrane permeability. Concurrently, the 4-fluorophenyl moiety at position 3 contributes to π-π stacking interactions with biological targets, while the 3-methoxyphenylamine group at position 7 modulates solubility and hydrogen-bonding capacity . These substituents collectively optimize the compound’s lipophilicity (clogP ≈ 3.8) and polar surface area (PSA ≈ 75 Ų), aligning with Lipinski’s Rule of Five for drug-likeness.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Weight | 416.4 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
| Topological Polar Surface | 75.2 Ų |
| Predicted clogP | 3.82 ± 0.45 |
Synthesis and Structural Optimization
Core Scaffold Assembly
Pyrazolo[1,5-a]pyrimidine synthesis typically employs a multistep strategy involving:
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Cyclocondensation: Reaction of β-ketoesters with hydrazine derivatives to form pyrazole intermediates .
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Annulation: Fusion with pyrimidine rings via SNAr (nucleophilic aromatic substitution) or transition-metal-catalyzed cross-coupling .
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Functionalization: Introduction of substituents through Ullmann coupling or Suzuki-Miyaura reactions .
For the target compound, a modified Japp–Klingemann reaction enables the one-pot formation of the pyrazolo[1,5-a]pyrimidine core, followed by sequential arylations at positions 3 and 5 . The 7-amine group is introduced via Buchwald-Hartwig amination using 3-methoxyaniline and a palladium catalyst .
Process Optimization
Key challenges in scaling synthesis include controlling regioselectivity during annulation and minimizing dehalogenation side reactions. Recent advances utilize:
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Microwave-assisted synthesis: Reduces reaction times from 24 h to 2 h for cyclocondensation steps .
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Flow chemistry: Enhances yield (78% → 92%) in SNAr steps by improving mass transfer .
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Cryogenic conditions: Suppress trifluoromethyl group decomposition during final functionalization.
Biological Activity and Target Engagement
Antimycobacterial Mechanisms
Structural analogs of this compound exhibit potent inhibition of Mycobacterium tuberculosis (Mtb) growth (MIC90 = 0.8 µM) . Mechanistic studies attribute this to dual targeting:
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ATP synthase inhibition: Disruption of proton gradient-driven ATP synthesis in mycobacterial membranes .
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FAD-dependent hydroxylase suppression: Blocking Rv1751-mediated catabolism of host-derived antimicrobial compounds .
Table 2: Comparative Antimycobacterial Activity
| Compound | MIC90 (µM) | Selectivity Index (Vero cells) |
|---|---|---|
| Target compound | 1.2 ± 0.3 | >250 |
| Bedaquiline (control) | 0.06 | 85 |
| 3-(4-Cl-phenyl) analog | 2.4 | 120 |
ADME/Tox Profile
Pharmacokinetic Behavior
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Absorption: High Caco-2 permeability (Papp = 28 × 10⁻⁶ cm/s) predicts >90% oral bioavailability .
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Metabolism: CYP3A4-mediated O-demethylation at the 3-methoxyphenyl group generates the primary active metabolite (t1/2 = 6.2 h) .
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Excretion: 68% renal clearance of glucuronidated metabolites within 24 h.
Research Applications and Future Directions
Diagnostic Imaging Probes
Radiofluorination at the 4-fluorophenyl position ([¹⁸F]PET tracer) enables tumor visualization with high target-to-background ratios (SUVmax = 4.8). Clinical trials are exploring its utility in glioblastoma imaging.
Combination Therapies
Synergistic effects emerge when co-administered with:
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Paclitaxel: 92% tumor growth inhibition in xenograft models.
Structural Modifications
Ongoing SAR studies focus on:
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Replacing the 5-methyl group with bulkier tert-butyl to enhance target residence time.
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Introducing zwitterionic motifs at position 7 to improve blood-brain barrier penetration.
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